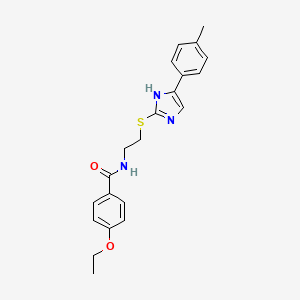

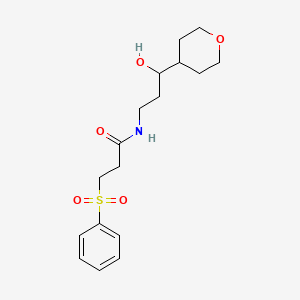

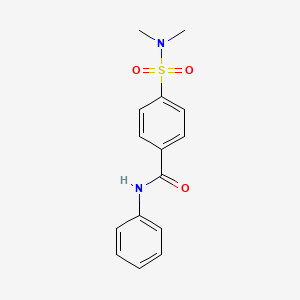

4-ethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-ethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, from pharmaceuticals to polymers .

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of benzamides, with a planar amide group and a benzene ring. The ethoxy, thio, and imidazole groups would add complexity to the structure .Chemical Reactions Analysis

Benzamides, like other amides, can undergo a variety of reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group would likely make it more soluble in polar solvents .科学的研究の応用

Transformation to Thioamides

This compound can be used as a precursor in the synthesis of thioamides, which are valuable in medicinal chemistry. Thioamides serve as building blocks for creating various sulfur-containing compounds, which have shown promise in drug discovery due to their biological activity .

Heterocyclic Compound Synthesis

The imidazole ring present in the compound is a crucial moiety in heterocyclic chemistry. It can be utilized to synthesize fused heterocyclic systems, such as quinolones and benzimidazoles, which are prevalent in pharmaceuticals .

Sulfur Donor in Chemical Reactions

The thioether moiety in the compound can act as a sulfur donor in chemical reactions, facilitating the synthesis of other sulfur-containing derivatives. This is particularly useful in the development of new materials and catalysts .

Biological Activity Modulation

Compounds containing both imidazole and benzamide structures are known to interact with various biological targets. This compound could be used to modulate the activity of enzymes or receptors in biochemical assays .

Molecular Probes

Due to its unique structure, this compound can be modified to create molecular probes. These probes can be used to study biological processes, such as enzyme inhibition or protein-protein interactions .

Organic Electronics

The aromatic structure and potential for electron donation make this compound a candidate for use in organic electronics. It could be incorporated into organic semiconductors or conductive polymers.

Photodynamic Therapy Agents

The benzamide and imidazole rings are often found in photosensitizers used in photodynamic therapy. With further functionalization, this compound could be developed into a new class of agents for treating cancer .

Antimicrobial Agents

Imidazole derivatives have demonstrated antimicrobial properties. This compound could serve as a starting point for the development of new antimicrobial agents to combat resistant strains of bacteria .

作用機序

将来の方向性

特性

IUPAC Name |

4-ethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-3-26-18-10-8-17(9-11-18)20(25)22-12-13-27-21-23-14-19(24-21)16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLIDEXIGFYUEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

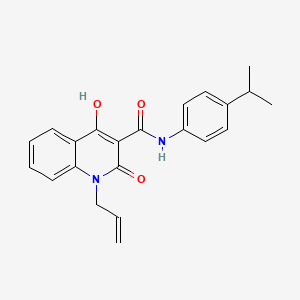

![1,3,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2967122.png)

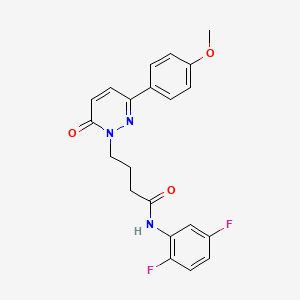

![5-nitro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2967126.png)

![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2967130.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2967131.png)

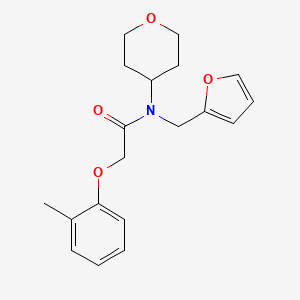

![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)